molecular formula C8H5FN2O3 B12090672 3-Fluoro-5-methoxy-2-nitrobenzonitrile

3-Fluoro-5-methoxy-2-nitrobenzonitrile

Cat. No.: B12090672
M. Wt: 196.13 g/mol
InChI Key: DIBTUWCKDWRZFM-UHFFFAOYSA-N
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Description

Significance of Fluorinated and Nitrated Aromatic Systems in Contemporary Organic Synthesis

The introduction of fluorine and nitro groups into aromatic systems has a profound impact on their chemical and physical properties. Fluorine, being the most electronegative element, can significantly alter the electronic environment of the aromatic ring, influencing its reactivity and metabolic stability. This has made fluorinated aromatics highly valuable in the development of pharmaceuticals and agrochemicals. bldpharm.com

Similarly, the nitro group (-NO2) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Nitroaromatic compounds are crucial intermediates in the synthesis of amines, which are themselves foundational to a vast array of dyes, pharmaceuticals, and other functional materials. The presence of both fluorine and a nitro group on a benzene (B151609) ring creates a unique electronic landscape, offering opportunities for selective chemical transformations.

Overview of Benzonitrile (B105546) Derivatives as Molecular Scaffolds in Chemical Research

Benzonitrile derivatives serve as versatile molecular scaffolds in chemical research. The nitrile group is a valuable functional handle that can be transformed into various other groups, including amines, amides, and carboxylic acids. It can also participate in cycloaddition reactions and act as a coordinating ligand for transition metals. nih.gov

In medicinal chemistry, the nitrile group is recognized as a bioisostere for carbonyl and hydroxyl groups and can act as a hydrogen bond acceptor, enhancing a molecule's binding affinity to biological targets. nih.gov This has led to the incorporation of the benzonitrile moiety into numerous pharmaceutical agents. nih.gov Furthermore, the rigid structure of the benzonitrile core provides a stable platform for the precise spatial arrangement of other functional groups, a key aspect in rational drug design.

Specific Focus: The Academic Research Potential of 3-Fluoro-5-methoxy-2-nitrobenzonitrile

This compound is a polysubstituted aromatic compound that brings together a unique combination of functional groups: a fluorine atom, a methoxy (B1213986) group, a nitro group, and a nitrile group. The interplay of these substituents on the benzene ring suggests significant potential for academic research. The electron-withdrawing nature of the fluoro, nitro, and nitrile groups, contrasted with the electron-donating character of the methoxy group, creates a complex pattern of reactivity.

This specific arrangement of functional groups makes this compound an intriguing substrate for studying reaction mechanisms and exploring novel synthetic methodologies. The presence of multiple reactive sites allows for the investigation of regioselective transformations, where one functional group is modified in the presence of others.

Rationale for Comprehensive Academic Investigation of this Compound Class

A comprehensive academic investigation into this compound and related compounds is warranted for several reasons. Firstly, a detailed study of its synthesis would provide valuable insights into the controlled construction of highly functionalized aromatic systems. Understanding the directing effects of the existing substituents is crucial for developing efficient and selective synthetic routes.

Secondly, a thorough characterization of its physical and chemical properties, including spectroscopic data, would enrich the chemical literature and provide a benchmark for computational studies. Finally, exploring the reactivity of this molecule could lead to the discovery of new chemical transformations and the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. The unique electronic and steric environment of this compound makes it a promising starting material for the construction of more complex and potentially bioactive molecules. The study of such polysubstituted benzonitriles is essential for advancing the field of organic synthesis and expanding the toolbox of chemists.

Below is a table of the basic properties of this compound.

PropertyValue
CAS Number 2167773-78-4
Molecular Formula C8H5FN2O3
Molecular Weight 196.14 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FN2O3

Molecular Weight

196.13 g/mol

IUPAC Name

3-fluoro-5-methoxy-2-nitrobenzonitrile

InChI

InChI=1S/C8H5FN2O3/c1-14-6-2-5(4-10)8(11(12)13)7(9)3-6/h2-3H,1H3

InChI Key

DIBTUWCKDWRZFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)[N+](=O)[O-])C#N

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 5 Methoxy 2 Nitrobenzonitrile and Analogous Structures

Precursor Chemistry and Intermediate Generation in Substituted Benzonitrile (B105546) Synthesis

The synthesis of complex benzonitriles relies on the strategic construction of functionalized aromatic precursors.

The introduction of the key functional groups onto an aromatic ring requires distinct chemical strategies.

Fluorine Introduction: Aromatic fluorination is often challenging. Direct fluorination with elemental fluorine is typically too reactive and explosive for practical use in complex molecules. libretexts.org Common methods include:

Halogen Exchange (Halex) Reaction: This involves the displacement of a more reactive halogen, typically chlorine, with fluoride (B91410) using a fluoride salt like anhydrous potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide. researchgate.net

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, prepared from the corresponding aniline (B41778).

Electrophilic Fluorinating Agents: Reagents like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate (Selectfluor®) provide an electrophilic "F+" source for fluorination. libretexts.org Another reagent, NF4BF4, can also be used for electrophilic substitution. dtic.mil

Methoxy (B1213986) Introduction: The methoxy group is typically introduced via nucleophilic aromatic substitution. This is most effective when the aromatic ring is activated by electron-withdrawing groups. A common method is the reaction of an aryl halide (e.g., a chloro-substituted benzene) with sodium methoxide (B1231860) in a suitable solvent. google.com

Nitro Introduction: Aromatic nitration is a fundamental electrophilic aromatic substitution reaction. nih.gov The most common method involves treating the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com The regioselectivity is governed by the electronic properties of the substituents already present on the ring.

The synthesis of precursors is a critical stage. Below are examples relevant to the target compound.

5-Methoxy-2-nitrobenzonitrile: A direct, detailed synthesis for this specific nitrile is not readily found in the literature. However, it can be conceptually synthesized from available starting materials. For instance, 5-methoxy-2-nitrobenzoic acid is a known compound that could potentially be converted to the corresponding amide and then dehydrated to the nitrile. sigmaaldrich.com Alternatively, starting from 5-methoxy-2-nitroaniline, a Sandmeyer reaction involving diazotization followed by treatment with a cyanide salt would yield the target benzonitrile. The required aldehyde precursor, 5-methoxy-2-nitrobenzaldehyde, is also documented. nih.govsigmaaldrich.com

3-Fluoro-2-nitrobenzonitrile (CAS No: 1000339-52-5): Synthesis of this precursor can be approached from 3-fluoro-2-nitropyridine (B1302947) or similar starting materials. chemicalbook.comechemi.comkeyorganics.net A plausible route involves the diazotization of 2-amino-3-fluorobenzonitrile (B53940) followed by a reaction to introduce the nitro group, or conversely, the cyanation of a 1-halo-3-fluoro-2-nitrobenzene intermediate.

Table 1: Key Benzonitrile Precursors and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Synthetic Utility
5-Methoxy-2-nitrobenzonitrile 41983-07-7 C₈H₆N₂O₃ 178.15 Precursor for adding fluoro group
3-Fluoro-2-nitrobenzonitrile 1000339-52-5 C₇H₃FN₂O₂ 166.11 Precursor for adding methoxy group
2-Fluoro-5-nitrobenzonitrile 17417-09-3 C₇H₃FN₂O₂ 166.11 Isomeric analog for reactivity studies ossila.comsigmaaldrich.com
4-Fluoro-3-nitrobenzonitrile 1009-35-4 C₇H₃FN₂O₂ 166.11 Isomeric analog for reactivity studies researchgate.net

This is an interactive data table. Users can sort and filter the information based on the columns.

Aromatic Nitration Reactions in Benzonitrile Synthesis (e.g., exemplified by 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile)

Aromatic nitration is a crucial step in the synthesis of many nitrobenzonitrile derivatives. The reaction mechanism involves the attack of the electron-rich aromatic ring on the electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The position of nitration is directed by the substituents already on the ring.

The synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (B1314705) (CAS No: 675126-26-8) serves as an excellent example. synquestlabs.comncats.ionih.gov In this molecule, the aromatic ring is substituted with a methoxy group, a morpholinopropoxy ether group, and a cyano group. Both the methoxy and the ether group are strongly activating, ortho-para directing groups due to their ability to donate electron density through resonance. The cyano group is a deactivating, meta-directing group.

Table 2: Directing Effects of Substituents in Aromatic Nitration

Substituent Type Directing Effect
-OCH₃ (Methoxy) Activating Ortho, Para
-OR (Ether) Activating Ortho, Para
-CN (Cyano) Deactivating Meta
-F (Fluoro) Deactivating Ortho, Para

This interactive table summarizes the directing effects of common functional groups.

In a hypothetical precursor like 4-methoxy-5-(3-morpholinopropoxy)benzonitrile, the powerful activating and directing effects of the two ether linkages would dominate. Nitration would be expected to occur at one of the positions ortho or para to these groups. The position ortho to the methoxy group and meta to the cyano group is sterically accessible and electronically favored, leading to the formation of the 2-nitro product. The reaction is typically carried out using a standard nitrating mixture of nitric and sulfuric acid at controlled temperatures to achieve high regioselectivity and yield. rsc.org

Regioselectivity Control in Nitration Processes

The introduction of a nitro group onto the benzene (B151609) ring of 3-fluoro-5-methoxybenzonitrile (B1366502) is a classic example of electrophilic aromatic substitution. The directing effects of the fluorine, methoxy, and cyano substituents play a crucial role in determining the position of the incoming nitro group.

The methoxy group (-OCH₃) at the C5 position is a potent activating group and directs electrophiles to the ortho and para positions. sigmaaldrich.com This is due to its ability to donate electron density to the ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex). The ortho positions relative to the methoxy group are C4 and C6, and the para position is C2.

The fluorine atom at the C3 position is a deactivating group due to its strong inductive electron-withdrawing effect. googleapis.com However, like other halogens, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the positive charge of the carbocation intermediate at the ortho and para positions. google.com The ortho positions to the fluorine are C2 and C4, and the para position is C6.

The cyano group (-CN) is a strong deactivating group and a meta-director. It withdraws electron density from the ring both inductively and through resonance, destabilizing the intermediates formed by ortho and para attack.

Considering the additive effects of these substituents on 3-fluoro-5-methoxybenzonitrile, the methoxy group, being the most powerful activating group, will predominantly direct the incoming nitro group. Both the methoxy and fluoro groups direct towards the C2 and C6 positions. The formation of 3-Fluoro-5-methoxy-2-nitrobenzonitrile indicates that nitration occurs at the C2 position, which is ortho to both the directing methoxy group and the fluorine atom. Steric hindrance might play a role in the distribution between the C2 and C6 positions, but the electronic activation at C2 by both the methoxy and fluoro groups makes it a highly favored site for electrophilic attack.

Evaluation of Nitrating Agents and Reaction Environments

The choice of nitrating agent and reaction conditions is pivotal in achieving high yields and selectivity in the synthesis of nitroaromatic compounds. A variety of nitrating systems have been developed, each with its own advantages and disadvantages in terms of reactivity, selectivity, and environmental impact.

A common and traditional method for nitration involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.com Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. frontiersin.org The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of undesired byproducts and dinitrated compounds.

Alternative nitrating agents include nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), which are highly reactive and can be used under milder conditions. pnas.org These reagents are particularly useful for nitrating deactivated substrates.

The use of acid anhydrides, such as trifluoroacetic anhydride, in combination with nitric acid can also generate potent nitrating species. researchgate.net Studies on the nitration of benzonitrile using a nitric acid/acid anhydride/zeolite catalyst system have shown that trifluoroacetic and chloroacetic anhydrides are highly active. researchgate.net The use of zeolites, such as Hβ, can enhance para-selectivity in the nitration of deactivated benzenes. researchgate.net For instance, the nitration of benzonitrile with trifluoroacetyl nitrate (B79036) under reflux in dichloromethane (B109758) over a zeolite catalyst can yield a mixture of 3- and 4-nitrobenzonitriles. researchgate.net

The reaction environment, including the choice of solvent, can also influence the outcome of the nitration. Solvents like dichloromethane, acetic acid, or even the absence of a solvent (neat conditions) can be employed depending on the specific nitrating agent and substrate. researchgate.netgoogle.com

While specific experimental data on the regioselective nitration of 3-fluoro-5-methoxybenzonitrile is not extensively reported in publicly available literature, the principles of electrophilic aromatic substitution provide a strong predictive framework for its synthesis. The following table summarizes the directing effects of the substituents.

Chemical Reactivity and Transformation Pathways of 3 Fluoro 5 Methoxy 2 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly substituted, electron-deficient aromatic rings. The reaction proceeds through an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups.

In the structure of 3-Fluoro-5-methoxy-2-nitrobenzonitrile, the aromatic ring is activated towards nucleophilic attack by the potent electron-withdrawing effects of the nitro (NO₂) and nitrile (CN) groups. The nitro group, being positioned ortho to the fluorine atom, is particularly effective at stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comyoutube.com This stabilization is achieved through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group.

The fluorine atom serves as an excellent leaving group in SNAr reactions. This is due to its high electronegativity, which polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. Although the C-F bond is strong, its cleavage is not the rate-determining step of the reaction; the formation of the Meisenheimer complex is. masterorganicchemistry.com Consequently, the high electronegativity of fluorine enhances the rate of nucleophilic attack, making it a better leaving group in this context than other halogens like chlorine or bromine. masterorganicchemistry.com A variety of nucleophiles can displace the fluoride (B91410), including alkoxides, phenoxides, amines, and thiols.

Table 1: Illustrative SNAr Reactions of this compound

NucleophileReagent ExampleExpected Product
AlkoxideSodium methoxide (B1231860) (NaOCH₃)3,5-Dimethoxy-2-nitrobenzonitrile
AmineAmmonia (NH₃)3-Amino-5-methoxy-2-nitrobenzonitrile
ThiolateSodium thiophenoxide (NaSPh)5-Methoxy-2-nitro-3-(phenylthio)benzonitrile

Reduction Reactions of the Nitro Moiety

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry, providing access to a wide range of aniline (B41778) derivatives.

The nitro group of this compound can be reduced to a primary amine (NH₂) using various established methods.

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are used in the presence of hydrogen gas. The choice of catalyst can be crucial to avoid unwanted side reactions. For instance, in the synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, a related nitrobenzonitrile is reduced to the corresponding amine, which is a key intermediate in the synthesis of Gefitinib. numberanalytics.comstackexchange.comthieme-connect.com

Stoichiometric Reduction: Metal-based reducing agents in acidic or neutral media are also effective. Common systems include tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate, iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid, and zinc (Zn) dust. stackexchange.comechemi.com For example, the reduction of 3-nitrobenzonitrile (B78329) to 3-aminobenzonitrile (B145674) can be achieved using such methods. echemi.com

A key challenge in the reduction of this compound is achieving chemoselectivity. The reaction conditions must be chosen carefully to reduce the nitro group without affecting the nitrile, fluoro, or methoxy (B1213986) groups.

Preservation of the Nitrile Group: The nitrile group can also be reduced, typically to a primary amine, by strong reducing agents like lithium aluminum hydride (LiAlH₄) or under certain catalytic hydrogenation conditions. However, reagents like SnCl₂ are known to be highly selective for the nitro group in the presence of a nitrile. stackexchange.comechemi.com Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst, can also offer high selectivity.

Preservation of the Fluoro Group: The carbon-fluorine bond is generally stable to many reducing conditions. However, aggressive catalytic hydrogenation can sometimes lead to hydrodehalogenation. Using milder conditions, lower pressures of hydrogen, or specific catalysts like Pt/C can often prevent this. stackexchange.com Stoichiometric reductions with metals like SnCl₂ or Fe are generally not harsh enough to cause defluorination.

Table 2: Selective Reduction Methods for the Nitro Group

Reagent/SystemSelectivity Notes
H₂, Pd/CHighly efficient, but may require optimization to prevent hydrodefluorination.
SnCl₂·2H₂O, EthanolExcellent chemoselectivity for the nitro group over the nitrile and fluoro groups. stackexchange.com
Fe, NH₄Cl, H₂O/EthanolA classic and cost-effective method with good selectivity.
NaBH₄, FeCl₂A milder system reported to selectively reduce nitro groups in the presence of other reducible functionalities like esters. thieme-connect.com

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo several important transformations. numberanalytics.comnumberanalytics.com

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. numberanalytics.comnumberanalytics.comyoutube.comyoutube.com

Acid-catalyzed hydrolysis: Heating with aqueous acid (e.g., H₂SO₄ or HCl) will typically convert the nitrile first to an amide intermediate, which upon further heating is hydrolyzed to the corresponding carboxylic acid (3-fluoro-5-methoxy-2-nitrobenzoic acid). libretexts.org

Base-catalyzed hydrolysis: Treatment with a strong base like sodium hydroxide, followed by an acidic workup, also yields the carboxylic acid. youtube.com It is possible to stop the reaction at the amide stage (3-fluoro-5-methoxy-2-nitrobenzamide) by using milder conditions, such as controlled hydrolysis with hydrogen peroxide in a basic solution.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org However, achieving selective reduction of the nitrile in the presence of a nitro group is extremely challenging, as the nitro group is more easily reduced. Therefore, this transformation would likely require a protection-deprotection strategy for the nitro group or its prior reduction to an amine.

Cycloaddition Reactions: Aromatic nitriles can participate in cycloaddition reactions. For example, they can react with azides to form tetrazoles, which are important heterocyclic structures in medicinal chemistry. numberanalytics.com

Table 3: Common Transformations of the Nitrile Group

Reaction TypeReagents and ConditionsProduct Type
Full HydrolysisH₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺Carboxylic acid
Partial HydrolysisH₂O₂, NaOH, controlled conditionsAmide
ReductionLiAlH₄, then H₂OPrimary amine (aminomethyl)
[2+3] CycloadditionSodium azide (B81097) (NaN₃), Lewis acidTetrazole

Cyclization Reactions for Heterocyclic Ring Formation

Macrocycle Formation: The strategic placement of functional groups in fluoronitrobenzonitrile derivatives allows them to serve as scaffolds for building larger cyclic structures. For the related compound, 2-Fluoro-5-nitrobenzonitrile, the meta-positioning of the nitro and nitrile groups is suitable for constructing macrocycles. ossila.com This suggests that this compound, with its similar arrangement, could undergo SₙAr reactions where the fluorine atom is displaced by one end of a long-chain nucleophile, followed by a subsequent intramolecular reaction involving the nitrile or a derivative thereof to complete the macrocyclic ring.

Benzothiophene (B83047) Derivatives: A well-documented reaction for analogous compounds is the formation of benzothiophene rings. For instance, 2-Fluoro-5-nitrobenzonitrile is known to react with methyl thioglycolate to produce anti-tumor benzothiophene derivatives in high yield. ossila.com In a similar reaction, it yields ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate. sigmaaldrich.com This transformation proceeds via an initial nucleophilic aromatic substitution where the thiol group displaces the activated fluorine atom, followed by an intramolecular cyclization of the intermediate onto the nitrile group. Given these precedents, a similar pathway can be proposed for this compound.

Table 1: Examples of Heterocyclic Synthesis from a Related Isomer
Starting MaterialReagentProduct ClassReference
2-Fluoro-5-nitrobenzonitrileMethyl thioglycolateBenzothiophene derivative ossila.com
2-Fluoro-5-nitrobenzonitrileEthyl thioglycolateEthyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate sigmaaldrich.com

Hydrolysis, Alcoholysis, and Other Derivatizations of the Nitrile Functionality

The nitrile group is a versatile functional handle that can be converted into several other functionalities. utexas.edu The most common transformation is its hydrolysis to a carboxylic acid, which typically proceeds through an amide intermediate under acidic or basic conditions.

Hydrolysis: The hydrolysis of this compound would first yield 3-Fluoro-5-methoxy-2-nitrobenzamide, which upon further hydrolysis would produce 5-Fluoro-3-methoxy-2-nitrobenzoic acid. The corresponding carboxylic acid is a known compound, suggesting that this transformation is synthetically viable. This reaction is fundamental for modifying the electronic and steric properties of the substituent at this position, enabling further synthetic elaborations.

Alcoholysis: In the presence of an alcohol and typically under strong acid catalysis, the nitrile group can undergo alcoholysis to form an ester, proceeding through an imidate intermediate. This provides a direct route to ester derivatives from the nitrile without having to isolate the corresponding carboxylic acid.

Table 2: Potential Derivatizations of the Nitrile Group
ReactionReagents/ConditionsIntermediate ProductFinal Product
HydrolysisH₃O⁺ or OH⁻, heat3-Fluoro-5-methoxy-2-nitrobenzamide5-Fluoro-3-methoxy-2-nitrobenzoic acid
AlcoholysisR-OH, H⁺ImidateAlkyl 5-fluoro-3-methoxy-2-nitrobenzoate

Rearrangement Reactions in the Benzonitrile (B105546) Framework

Investigation of Dimroth Rearrangement Possibilities for Related Systems

The Dimroth rearrangement is a specific type of isomerization that involves the transposition of endocyclic and exocyclic heteroatoms within certain heterocyclic rings. acs.org It is characteristically observed in 1,2,3-triazoles containing an amino group at the 5-position and has also been noted in some pyrimidine (B1678525) systems. acs.org The mechanism involves a ring-opening to an intermediate, followed by bond rotation and subsequent ring-closure.

For the this compound framework, the Dimroth rearrangement is not a relevant or expected transformation pathway. This reaction is confined to specific nitrogen-containing heterocyclic systems and does not apply to the rearrangement of substituents on a benzene (B151609) ring.

Other Aromatic Rearrangement Mechanisms Induced by Substituents

While the benzenonium ion intermediate in most electrophilic aromatic substitutions is stabilized by resonance and not typically prone to rearrangement, certain conditions and substituent patterns can induce molecular rearrangements. msu.edu

For this compound, a potential pathway for rearrangement could arise from reactions involving the nitro group. The reduction of an aromatic nitro group can lead to the formation of a highly reactive nitrene intermediate. Singlet phenylnitrenes are known to undergo ring-expansion reactions. acs.org This could potentially lead to the rearrangement of the benzonitrile framework into a seven-membered ring, such as a substituted azepine. This type of transformation, often part of a reductive cyclization (e.g., the Cadogan reaction), represents a significant alteration of the core aromatic structure.

Furthermore, while the highly deactivated nature of the ring makes Friedel-Crafts reactions exceptionally difficult, rearrangements are a known feature of such reactions when they do occur, particularly in alkylations where the initial carbocation can rearrange to a more stable form. libretexts.org However, this pathway is unlikely for the title compound due to the powerful deactivating effect of the nitro and nitrile groups. msu.edu

Applications of 3 Fluoro 5 Methoxy 2 Nitrobenzonitrile As a Chemical Scaffold

Utility as a Versatile Building Block in Multi-Step Organic Synthesis

Substituted benzonitriles, such as 3-Fluoro-5-methoxy-2-nitrobenzonitrile, are fundamental building blocks in the synthesis of a wide array of organic compounds. The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, providing a gateway to diverse chemical space. The presence of a nitro group offers a handle for reduction to an amine, which can then participate in various cyclization and condensation reactions. The fluoro and methoxy (B1213986) groups modulate the electronic properties and reactivity of the aromatic ring, influencing the regioselectivity of subsequent reactions and often imparting desirable pharmacokinetic properties in medicinal chemistry contexts.

The utility of fluorinated benzonitriles is noted in their application for creating active pharmaceutical ingredients (APIs) and macromolecules. nih.gov The distinct reactivity of each substituent can often be exploited without the need for protecting groups, leading to more efficient synthetic routes. nih.gov For instance, related bromo-fluoro-nitrobenzonitrile derivatives are utilized as intermediates in the preparation of pharmaceuticals, agrochemicals, and dyes. nih.gov This highlights the potential of the title compound to serve as a key intermediate in multi-step synthetic sequences.

Design and Synthesis of Novel Heterocyclic Architectures using the Benzonitrile (B105546) Core

The inherent reactivity of the functional groups on the this compound core makes it an excellent precursor for the construction of various heterocyclic systems. The nitro group can be reduced to an amine, which can then react with the adjacent nitrile group or other introduced functionalities to form fused ring systems.

The synthesis of benzothiophene (B83047) derivatives, a class of compounds with significant pharmacological interest, can be envisioned starting from this compound. researchgate.net For example, a related compound, 2-fluoro-5-nitrobenzonitrile, reacts with methyl thioglycolate to yield anti-tumor benzothiophene derivatives in high yield. nih.gov This type of reaction typically proceeds via a nucleophilic aromatic substitution of the fluorine atom by the sulfur nucleophile, followed by intramolecular cyclization. The resulting benzothiophene can be further functionalized. ias.ac.inorganic-chemistry.orgnih.gov In a similar fashion, the fluorine atom in this compound could be displaced by a sulfur-containing nucleophile, leading to the formation of a substituted benzothiophene core, which is prevalent in many biologically active molecules. researchgate.net

The structural framework of this compound is also amenable to the synthesis of more complex heterocyclic systems like pyrroloquinolines and quinolines. ossila.com The synthesis of quinolines often involves the cyclization of a precursor containing an aniline (B41778) moiety and a carbonyl or alkyne functionality. nih.govnih.govyoutube.com Starting with the target benzonitrile, reduction of the nitro group to an amine would provide the necessary aniline derivative. Subsequent manipulation of the nitrile group or introduction of a suitable side chain could set the stage for an intramolecular cyclization to form the quinoline (B57606) ring system. The Friedländer synthesis, for example, provides an efficient route to substituted quinolines from 2-aminobenzaldehydes or ketones. nih.gov By analogy, derivatives of this compound could be converted to the corresponding 2-aminoaryl ketones or aldehydes to access functionalized quinolines.

The meta-disposition of the nitro and nitrile groups in a related compound, 2-fluoro-5-nitrobenzonitrile, has been noted to be advantageous for the construction of macrocycles. ossila.com This suggests that this compound could also serve as a building block in macrocyclization reactions. Macrocyclic compounds are of significant interest in drug discovery and materials science. The rigidity and defined conformation of the benzonitrile core can provide a structural anchor around which a macrocyclic ring can be constructed, often through reactions involving the functional groups on the aromatic ring. Metathesis reactions are a common strategy for forming large rings. nih.gov

Intermediate in the Preparation of Complex Molecular Frameworks

The utility of substituted 2-nitrobenzonitriles as key intermediates is well-documented, particularly in the synthesis of pharmaceutically important quinazoline (B50416) derivatives. clockss.orgresearchgate.netnih.govbenthamscience.comrsc.org

A prominent example of a substituted 2-nitrobenzonitrile (B147312) serving as a crucial intermediate is the synthesis of the anticancer drug Gefitinib. In this synthesis, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (B1314705) is a key precursor. clockss.org This compound is prepared from isovanillin (B20041) through a multi-step sequence involving the introduction of the morpholinopropoxy side chain and subsequent nitration. clockss.org

The conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to the corresponding quinazolinone involves a one-pot reaction that includes reduction of the nitro group, formylation, hydrolysis, and cyclization. clockss.org This quinazolinone is then converted to Gefitinib. clockss.org This synthetic route underscores the importance of the 2-nitrobenzonitrile moiety as a masked 2-aminobenzonitrile, which is primed for cyclization to form the quinazoline ring system. The substituents on the benzonitrile ring are carried through the synthesis to become key features of the final drug molecule, influencing its biological activity.

Synthesis of Other High-Value Chemical Entities

The potential of this compound as a scaffold lies in the differential reactivity of its substituents, which can be selectively targeted to build more complex molecules. Based on the known reactivity of similarly substituted aromatic compounds, several synthetic pathways can be postulated. For instance, the nitro group can be reduced to an amine, which is a key transformation for introducing a wide range of functionalities. The resulting amino group can then participate in various coupling reactions or be used to construct heterocyclic rings.

Despite these theoretical possibilities, a comprehensive review of current chemical literature and patent databases did not yield specific, published examples of the synthesis of high-value chemical entities starting directly from this compound. The information available is largely confined to its commercial availability from various chemical suppliers.

It is important to note that the absence of published data does not necessarily mean that this compound is not used in proprietary research and development within pharmaceutical or agrochemical industries. Often, the synthesis of novel compounds and the intermediates used are kept as trade secrets or are not disclosed until a patent is filed.

Given the lack of specific research findings, a detailed discussion with data tables on the synthesis of other high-value chemical entities from this compound cannot be provided at this time. Further research and publication in this specific area are needed to fully elucidate the synthetic utility of this compound.

Computational and Theoretical Studies on 3 Fluoro 5 Methoxy 2 Nitrobenzonitrile

Quantum Chemical Investigations of Molecular Structure and Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structures and properties. For 3-fluoro-5-methoxy-2-nitrobenzonitrile, these methods can predict its three-dimensional arrangement, electronic landscape, and vibrational behavior.

Geometry Optimization and Conformational Landscape Analysis

The geometry of this compound is determined by the interplay of its constituent functional groups attached to the benzene (B151609) ring. The presence of the methoxy (B1213986) (-OCH₃) group introduces a degree of conformational flexibility due to rotation around the C-O bond. Computational studies on similar molecules, such as fluorinated ortho-phenylenes and substituted piperazines, have demonstrated the utility of DFT in exploring conformational landscapes. researchgate.netdergipark.org.tr

A potential energy surface scan for this compound would likely reveal the most stable conformer. It is anticipated that the methoxy group will exhibit a preferential orientation relative to the adjacent nitro and fluoro substituents to minimize steric hindrance and optimize electronic interactions. In related methoxy-substituted compounds, the planarity of the methoxy group with the benzene ring is a key factor in determining the ground state geometry. nih.gov The nitro group, due to its size and electronic nature, will also significantly influence the orientation of neighboring groups. researchgate.net

Table 1: Predicted Stable Conformer and Dihedral Angles for this compound (Theoretical) This table is a theoretical representation based on studies of analogous compounds.

Dihedral AnglePredicted Value (degrees)
C1-C2-N-O~0° or ~180° (near planar)
C4-C5-O-CH₃~0° or ~180° (near planar)
F-C3-C2-N~0° or ~180°

Electronic Structure Analysis, including Charge Distribution and Electrostatic Potential Surfaces

The electronic structure of this compound is characterized by the combined electronic effects of its substituents. The nitro (-NO₂) and cyano (-CN) groups are strong electron-withdrawing groups, while the methoxy (-OCH₃) group is an electron-donating group, and the fluoro (-F) group has a dual role, being inductively withdrawing and mesomerically donating.

An analysis of the electrostatic potential (ESP) surface would reveal the charge distribution across the molecule. The regions around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group are expected to have a high negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methoxy group and the aromatic ring will exhibit positive potential. Studies on nitrobenzene (B124822) have shown that the nitro group significantly depletes electron density from the ortho and para positions of the benzene ring. rsc.org

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Theoretical) This table presents a theoretical prediction based on general principles and data from related compounds.

AtomPredicted Mulliken Charge (a.u.)
O (nitro)-0.4 to -0.6
N (nitro)+0.5 to +0.7
C (cyano)+0.1 to +0.3
N (cyano)-0.3 to -0.5
F-0.2 to -0.4
O (methoxy)-0.3 to -0.5

Prediction and Assignment of Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting and helping to assign these vibrational frequencies. nih.gov Studies on substituted benzonitriles have shown that the force constants for specific vibrations are transferable between similar molecules, allowing for reliable spectral predictions. nih.govsigmaaldrich.com

For this compound, characteristic vibrational frequencies are expected for each functional group. The C≡N stretching vibration of the nitrile group typically appears in the 2220-2260 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group are expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O stretching of the methoxy group will also have a characteristic frequency. The C-F stretching and various aromatic C-H and C-C vibrations will complete the spectrum. nih.govresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Theoretical) This table is a theoretical representation based on known vibrational frequencies of related functional groups and molecules.

Vibrational ModePredicted Frequency Range (cm⁻¹)
C≡N Stretch2220 - 2260
NO₂ Asymmetric Stretch1500 - 1570
NO₂ Symmetric Stretch1300 - 1370
C-O (methoxy) Stretch1200 - 1300
C-F Stretch1000 - 1100
Aromatic C-H Stretch3000 - 3100

Reactivity Predictions and Mechanistic Insights via Computational Modeling

Computational modeling offers powerful tools to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions.

Frontier Molecular Orbital (FMO) Theory Analysis for Reactive Sites

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. taylorandfrancis.comyoutube.com The energy and distribution of these orbitals indicate the nucleophilic and electrophilic centers of a molecule.

For this compound, the strong electron-withdrawing nature of the nitro and cyano groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The LUMO is likely to be localized over the nitro and cyano groups and the benzene ring. The HOMO, influenced by the electron-donating methoxy group, would be the site for electrophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. ajpchem.org

Table 4: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical) This table is a theoretical representation based on FMO analyses of analogous compounds.

OrbitalPredicted Energy (eV)
HOMO-8.0 to -9.5
LUMO-2.5 to -4.0
HOMO-LUMO Gap4.0 to 7.0

Computational Elucidation of Reaction Pathways and Transition States

Computational methods can be employed to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. arxiv.org This allows for the detailed elucidation of reaction mechanisms. For this compound, a number of reactions could be computationally explored.

For instance, nucleophilic aromatic substitution reactions are common for nitro-activated aromatic rings. A computational study could model the attack of a nucleophile at the carbon atoms of the benzene ring, determining the activation barriers for substitution at different positions. The presence of the fluoro, methoxy, nitro, and cyano groups will all influence the regioselectivity of such reactions. Mechanistic studies on the reduction of nitro compounds have identified key intermediates like nitroso species, which could also be investigated computationally for the title compound. acs.org

Intermolecular Interaction Analysis and Molecular Recognition Studies (e.g., docking simulations for scaffold exploration)

The unique arrangement of substituents on the benzonitrile (B105546) ring of this compound—a nitro group, a fluorine atom, and a methoxy group—suggests a rich potential for various intermolecular interactions that are crucial for molecular recognition processes.

Intermolecular Interaction Analysis:

A key feature of nitroaromatic compounds is their ability to engage in so-called "π-hole interactions." nih.gov The nitro group creates a region of positive electrostatic potential on the nitrogen atom, which can interact favorably with electron-rich lone pairs on atoms like oxygen and sulfur within biological macromolecules. nih.gov It is hypothesized that the nitro group in this compound would be capable of forming such interactions, which can be critical for the binding affinity of a ligand to a protein. nih.gov Computational studies have estimated the energy of these interactions to be around -5 kcal/mol, a significant contribution to molecular binding. nih.gov

Molecular Recognition and Docking Simulations:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. spast.orgresearchgate.net This method is instrumental in drug discovery and medicinal chemistry for exploring how a molecule, or a scaffold like this compound, might interact with a biological target, such as an enzyme or a receptor. spast.orgnih.gov

Docking studies on substituted benzimidazole (B57391) and benzothiazole (B30560) derivatives have successfully predicted their binding affinities and potential as antibacterial or anticancer agents. spast.orgbiointerfaceresearch.com The core structure of this compound could be similarly explored as a scaffold for designing novel therapeutic agents. By performing docking simulations against various protein targets, researchers could:

Identify potential biological targets for which this scaffold has a high binding affinity.

Understand the key interactions (e.g., hydrogen bonds, π-hole interactions) that stabilize the ligand-protein complex.

Guide the synthesis of new derivatives with improved potency and selectivity by suggesting modifications to the scaffold that would enhance these interactions.

The binding energy, calculated during docking, provides an estimation of the stability of the complex, with more negative values indicating a stronger interaction. atlantis-press.com For instance, docking studies on benzotriazole (B28993) derivatives yielded binding energies such as -7.8 and -8.4 kcal/mol, suggesting a strong potential for medicinal application. nih.gov

Theoretical Approaches to Structure-Property Relationships

Theoretical approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework to correlate the chemical structure of a compound with its biological activity or other properties. youtube.com This methodology is invaluable for predicting the properties of new compounds and for understanding the molecular features that drive a particular effect. nih.gov

For a molecule like this compound, a QSAR study would involve calculating a set of molecular descriptors and then using statistical methods to build a model that relates these descriptors to an observed activity. youtube.comnih.gov

Key Molecular Descriptors for QSAR:

Lipophilic Parameters (e.g., logP): These describe the hydrophobicity of the molecule, which influences its absorption, distribution, and ability to cross cell membranes.

Electronic Parameters (e.g., Hammett constants, EHOMO, ELUMO): These quantify the electron-donating or -withdrawing nature of the substituents. For nitroaromatic compounds, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) has been shown to be a significant indicator of mutagenicity. nih.gov The electron-withdrawing properties of the nitro, fluoro, and cyano groups in this compound would strongly influence its electronic descriptors.

Steric Parameters (e.g., Molar Refractivity, Taft's steric parameter): These account for the size and shape of the molecule, which can affect how it fits into a binding site. youtube.com

QSAR models for nitroaromatic compounds have been successfully developed to predict their toxicity and radiosensitization effectiveness. nih.govnih.gov For example, a QSAR model for the toxicity of nitroaromatic compounds showed a strong correlation, which can be used to predict the biological properties of untested molecules in the same class. nih.gov By applying similar methodologies to this compound, it would be possible to generate predictive models for its potential biological activities and guide the design of safer and more effective compounds.

Analytical Characterization Methodologies for 3 Fluoro 5 Methoxy 2 Nitrobenzonitrile

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the precise arrangement of atoms and functional groups within the 3-Fluoro-5-methoxy-2-nitrobenzonitrile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine-19.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic protons and the methoxy (B1213986) group protons will give rise to distinct signals. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, as well as the electronegative fluorine atom. The coupling between the fluorine and adjacent protons (H-F coupling) would result in splitting of the proton signals, providing key structural information.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant, which is a characteristic feature. The nitrile and methoxy carbons will also have predictable chemical shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment within the molecule. A single signal would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring with adjacent electron-withdrawing and -donating groups.

Predicted NMR Data for this compound

Disclaimer: The following table contains predicted data based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H7.50 - 7.80Doublet of doubletsJ(H,F) ≈ 6-8, J(H,H) ≈ 2-3Aromatic H
¹H7.20 - 7.40Doublet of doubletsJ(H,F) ≈ 8-10, J(H,H) ≈ 2-3Aromatic H
¹H3.90 - 4.10Singlet--OCH₃
¹³C158 - 162DoubletJ(C,F) ≈ 240-260C-F
¹³C145 - 150Singlet-C-NO₂
¹³C120 - 130DoubletJ(C,F) ≈ 20-25Aromatic C
¹³C115 - 120Singlet-C-CN
¹³C110 - 115DoubletJ(C,F) ≈ 20-25Aromatic C
¹³C105 - 110Singlet-Aromatic C
¹³C55 - 60Singlet--OCH₃
¹⁹F-110 to -125Singlet-Ar-F

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the nitrile (-C≡N), nitro (-NO₂), and methoxy (C-O) groups, as well as aromatic C-H and C=C bonds. The strong, sharp absorption band for the nitrile group is typically found in the region of 2220-2260 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group give rise to two strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. The nitrile and the symmetric stretch of the nitro group, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

Disclaimer: The following table contains expected vibrational frequencies based on established group frequencies. Actual experimental values may vary.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Nitrile (-C≡N)Stretching2220 - 2260Strong
Nitro (-NO₂)Asymmetric Stretch1520 - 1560Medium
Nitro (-NO₂)Symmetric Stretch1345 - 1385Strong
Aromatic C=CStretching1450 - 1600Medium-Strong
C-O (Methoxy)Stretching1200 - 1300 (asym), 1000-1100 (sym)Weak-Medium
C-FStretching1000 - 1400Medium
Aromatic C-HStretching3000 - 3100Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and confirming the molecular weight of a compound with high accuracy. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula C₈H₅FN₂O₃. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals the masses of smaller, charged fragments, which helps to piece together the molecule's structure. Expected fragmentation patterns for this compound would involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), or the nitrile group (CN).

Predicted HRMS Fragmentation Data for this compound

Disclaimer: The following table contains predicted fragmentation data. The relative abundances are illustrative and actual experimental results will vary based on the ionization method and collision energy.

m/z (Predicted) Possible Fragment Fragment Lost
198.0288[M]⁺-
182.0339[M-O]⁺O
168.0345[M-NO]⁺NO
152.0396[M-NO₂]⁺NO₂
167.0494[M-OCH₃]⁺OCH₃
172.0345[M-CN]⁺CN

Chromatographic Purity and Composition Analysis

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile, thermally stable compounds like this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would be developed. The compound's purity is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample would exhibit a single major peak.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC can be employed for the analysis of more volatile starting materials or potential impurities. If the compound is derivatized to a more volatile form, GC can provide high-resolution separation and quantification. A capillary column with a suitable stationary phase would be used, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be employed for detection and identification of any separated components.

Emerging Research Directions and Future Prospects for 3 Fluoro 5 Methoxy 2 Nitrobenzonitrile

Development of Sustainable and Green Synthetic Approaches

The synthesis of benzonitriles has traditionally relied on methods that can involve harsh reagents, metal catalysts, and significant waste production. rsc.orgrsc.org A key emerging direction is the development of green and sustainable synthetic routes that are more environmentally benign.

Research into the synthesis of benzonitrile (B105546) from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride has highlighted drawbacks such as long reaction times and the use of metal salt catalysts. rsc.orgrsc.org In response, novel green routes have been proposed using ionic liquids as recyclable agents. rsc.org One such approach uses an ionic liquid that functions as a co-solvent, catalyst, and phase-separation agent, eliminating the need for a metal catalyst and simplifying the separation process. semanticscholar.org In one reported green synthesis of benzonitrile, a 100% yield was achieved in 2 hours at 120°C, with the ionic liquid being easily recovered and recycled. rsc.org These principles could be adapted for the synthesis of 3-Fluoro-5-methoxy-2-nitrobenzonitrile, likely starting from 3-fluoro-5-methoxy-2-nitrobenzaldehyde. The advantages of such a green route would include the elimination of metal salt catalysts and the absence of inorganic acid release. researchgate.net

ParameterTraditional Benzonitrile SynthesisGreen Ionic Liquid Approach
Catalyst Often requires metal salt catalysts semanticscholar.orgNo metal catalyst needed; ionic liquid is catalytic semanticscholar.org
Solvent Organic solvents like DMF researchgate.netIonic liquid acts as co-solvent semanticscholar.org
Byproducts Can release inorganic acids researchgate.netNo inorganic acid released researchgate.net
Reaction Time Can be lengthy rsc.orgReduced (e.g., 2 hours) rsc.org
Recyclability Catalyst recovery can be complexIonic liquid is easily recovered and recycled rsc.org

This table compares general characteristics of traditional versus green synthesis methods for benzonitriles, with potential applicability to this compound.

Exploration of Novel Catalytic Transformations and Reaction Systems

The functional groups present on this compound make it an ideal substrate for exploring novel catalytic transformations. Modern catalysis offers sophisticated tools for both the synthesis of such molecules and their subsequent conversion into more complex structures.

One promising area is photoredox catalysis , which uses visible light to initiate single electron transfers, enabling the generation of radicals under mild conditions. researchgate.net This technology could be applied to synthesize aryl nitriles from different precursors or to functionalize the this compound core. researchgate.net Another advanced method involves N-Heterocyclic Carbene (NHC) catalysis . NHCs have been used to assemble the benzonitrile framework itself via [4+2]-benzannulation protocols, offering a new way to construct the core ring system. acs.org NHC catalysts are also effective in mediating atroposelective syntheses to create axially chiral benzonitriles, a class of molecules with potential applications in asymmetric synthesis. researchgate.net

Furthermore, the substituents on the ring could be targeted by specific catalytic systems. For instance, the nitro group could be selectively reduced to an amine using various catalytic hydrogenation methods, which could then serve as a handle for further derivatization using transition-metal cross-coupling reactions.

Catalytic SystemDescriptionPotential Application to this compound
Photoredox Catalysis Uses visible light to generate radical intermediates for bond formation under mild conditions. researchgate.netSynthesis of the core structure or C-H functionalization of the aromatic ring.
N-Heterocyclic Carbene (NHC) Catalysis Organocatalytic method for assembling benzonitrile frameworks or enabling atroposelective synthesis. acs.orgresearchgate.netDe novo synthesis of the substituted benzonitrile ring or creation of chiral derivatives.
Transition-Metal Catalysis (e.g., Pd, Ni) Well-established methods for cross-coupling reactions (e.g., Suzuki, Kumada) to form C-C bonds. rsc.orgDerivatization of the molecule after transformation of a functional group (e.g., nitro to amine).

This table summarizes novel catalytic systems and their potential relevance to the synthesis and functionalization of this compound.

Application in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The specific array of functional groups on this compound makes it a highly promising candidate for designing self-assembling systems.

The presence of a fluorine atom is particularly significant. Fluorinated organic compounds are increasingly used to construct functional metal-organic materials and other superstructures. acs.org Fluorine can participate in a range of non-covalent interactions, including C–F···S contacts, hydrogen bonds, and halogen bonds, which can direct the self-assembly process. acs.org The steric effects of fluorine can also influence molecular packing. numberanalytics.com In semifluorinated alkanephosphonic acids, for example, the bulky fluorocarbon segment can prevent ordering in an adjacent hydrocarbon segment. acs.org

In this compound, the interplay between the electronegative fluorine, the polar nitro and nitrile groups, and the methoxy (B1213986) group creates a complex electrostatic potential. These groups can act as hydrogen bond acceptors and participate in dipole-dipole interactions and π-π stacking, guiding the molecule to form predictable, higher-order architectures like layers or channels in the solid state.

Functional GroupPotential Non-Covalent InteractionsRole in Self-Assembly
-F (Fluoro) Halogen bonding, C-H···F hydrogen bonds, dipole interactions. acs.orgDirects molecular packing and can enhance thermal stability.
-NO₂ (Nitro) Hydrogen bonding (acceptor), dipole-dipole interactions.Strong directional interactions for crystal engineering.
-C≡N (Nitrile) Hydrogen bonding (acceptor), dipole-dipole interactions, π-system interactions. researchgate.netLinear geometry influences packing; participates in charge-transfer interactions.
-OCH₃ (Methoxy) Hydrogen bonding (acceptor), steric influence.Modulates solubility and influences packing geometry.
Aromatic Ring π-π stacking. researchgate.netPromotes face-to-face or offset stacking of molecules.

This table outlines the functional groups of this compound and the non-covalent interactions they can mediate in self-assembly processes.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Design

AI / ML ApplicationDescriptionRelevance to this compound
Retrosynthesis Planning AI algorithms propose synthetic pathways by working backward from the target molecule. 311institute.comDesigning novel and more efficient/sustainable synthetic routes. elsevier.com
Reaction Condition Recommendation ML models suggest optimal solvents, catalysts, and temperatures for a given reaction. nih.govReducing experimental trial-and-error; improving reaction yields and purity.
Property Prediction Models predict physical, chemical, and biological properties of a molecule before it is synthesized. researchgate.netScreening virtual derivatives for desired characteristics (e.g., drug-likeness).
Generative Design AI generates entirely new molecular structures optimized for a specific purpose. mckinsey.comCreating novel analogues with superior performance for pharmaceutical or material applications.

This table details the applications of AI and machine learning in chemical design and their potential impact on research involving this compound.

Synergistic Experimental and Computational Research Programs for Comprehensive Understanding

The future of chemical research lies in the tight integration of experimental and computational methods. nih.gov A synergistic program for studying this compound would leverage this feedback loop to accelerate discovery and deepen understanding.

The cycle begins with computational design . AI tools propose synthetic routes (as in 7.4) and quantum chemistry methods like Density Functional Theory (DFT) can be used to predict the molecule's electronic structure, stability, and reactivity. nih.gov These in silico predictions provide a rational basis for guiding experimental work.

Next, experimental validation is performed. The molecule is synthesized using green and catalytic methods (as in 7.1 and 7.2), and its properties are characterized. Its self-assembly behavior (7.3) can be studied using techniques like X-ray crystallography. The data from these experiments are then used to refine the computational models . This iterative process, where computational predictions are tested in the lab and experimental results feed back to improve the models, creates a powerful engine for discovery. nih.gov This approach ensures that research is driven by hypothesis rather than serendipity, leading to a more efficient and comprehensive understanding of the chemical system. uniss.it

StageActivityTools & MethodsOutcome
1. In Silico Design & Prediction Propose synthetic routes; predict molecular properties and reactivity.AI Retrosynthesis, DFT, Molecular Dynamics. nih.govuniss.itPrioritized synthetic targets and testable hypotheses.
2. Experimental Synthesis Synthesize the target molecule using optimized, sustainable methods.Green chemistry, photoredox/NHC catalysis. rsc.orgresearchgate.netPure compound for characterization.
3. Experimental Characterization Analyze the structure, properties, and supramolecular behavior.NMR, X-ray crystallography, Spectroscopy.Confirmed structure and observed properties.
4. Data Analysis & Model Refinement Compare experimental results with computational predictions.Statistical analysis, machine learning model training. nih.govValidated/improved predictive models.
5. Iteration Use refined models to design new experiments and derivatives.Return to Stage 1.Accelerated discovery and deeper understanding.

This table illustrates the workflow of a synergistic experimental and computational research program for this compound.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-Fluoro-5-methoxy-2-nitrobenzonitrile?

  • Methodological Answer: Key techniques include:
  • ¹H/¹³C-NMR : To confirm substituent positions and aromatic proton environments. Fluorine coupling patterns can indicate substitution sites .
  • FT-IR : Identification of nitrile (C≡N stretch ~2220 cm⁻¹), nitro (asymmetric NO₂ stretch ~1520 cm⁻¹), and methoxy groups (C-O stretch ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (expected ~196.14 g/mol for C₈H₅FN₂O₃) .
  • X-ray Crystallography : If single crystals are obtainable, this resolves 3D structure and confirms regiochemistry .

Q. What are common synthetic routes for preparing this compound?

  • Methodological Answer: Synthesis typically involves:
  • Nitro Group Introduction : Nitration of a fluorinated methoxybenzonitrile precursor using HNO₃/H₂SO₄. Regioselectivity is controlled by directing effects of methoxy and fluorine groups .
  • Substitution Reactions : Fluorine or methoxy groups may be introduced via nucleophilic aromatic substitution (e.g., using KF or NaOMe in polar aprotic solvents) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C60–75%
FluorinationKF, DMF, 80°C45–65%

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) influence the reactivity of the nitro group in fluorinated benzonitriles?

  • Methodological Answer: EWGs like -CN and -NO₂ increase electrophilicity of the aromatic ring, facilitating nucleophilic substitution at meta/para positions. For example:
  • Reduction : Nitro groups in this compound are reduced to amines using H₂/Pd-C (yield ~85%) or SnCl₂/HCl (yield ~70%). EWGs slow reduction kinetics compared to electron-rich analogues .
  • Nucleophilic Attack : Fluorine at position 3 directs nucleophiles (e.g., -OH, -SH) to position 4 or 6 due to steric and electronic effects .

Q. What experimental strategies resolve contradictions in reported reaction yields for nitro group reduction in similar benzonitriles?

  • Methodological Answer: Contradictions often arise from:
  • Catalyst Activity : Pd/C vs. Raney Ni (e.g., Pd/C gives higher selectivity but lower tolerance for -CN groups) .
  • Solvent Effects : Protic solvents (MeOH) may protonate intermediates, altering pathways versus aprotic solvents (THF) .
  • Additives : NH₄OAc can stabilize intermediates in H₂/Pd-C reductions, improving yields by 10–15% .
    Recommendation : Systematically vary catalysts, solvents, and additives while monitoring via TLC/GC-MS.

Q. How can computational modeling guide the design of this compound analogues for structure-activity studies?

  • Methodological Answer:
  • DFT Calculations : Predict regioselectivity of reactions (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes with nitroreductase activity). The nitro group’s charge distribution may enhance binding affinity .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., antimicrobial IC₅₀) .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for fluorinated nitrobenzonitriles?

  • Methodological Answer: Discrepancies arise from:
  • Polymorphism : Crystallization solvents (e.g., EtOH vs. acetone) produce different crystal forms .
  • Purity : Impurities from incomplete nitration (e.g., residual starting material) lower observed melting points .
    Resolution : Report solvent used for recrystallization and characterize purity via HPLC (>98%) .

Biological Activity & Mechanistic Insights

Q. What mechanistic hypotheses explain the antimicrobial activity of this compound derivatives?

  • Methodological Answer: Proposed mechanisms include:
  • Nitroreductase Activation : Bacterial enzymes reduce -NO₂ to cytotoxic -NHOH radicals, disrupting DNA .
  • Membrane Disruption : Lipophilic -CF₃ and -CN groups enhance penetration into microbial membranes .
    Validation : Compare activity against wild-type vs. nitroreductase-deficient bacterial strains .

Safety & Handling

Q. What precautions are critical when handling this compound in vitro?

  • Methodological Answer:
  • Toxicity : Nitro compounds may be mutagenic; use PPE (gloves, fume hood) .
  • Stability : Store under inert gas (Ar) at 4°C to prevent decomposition .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

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